molecular formula C25H19ClFN3O B2986856 3-benzyl-5-(2-chloro-4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1185080-16-3

3-benzyl-5-(2-chloro-4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2986856
CAS RN: 1185080-16-3
M. Wt: 431.9
InChI Key: ZXYFZUIZFQBXAC-UHFFFAOYSA-N
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Description

3-benzyl-5-(2-chloro-4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one, also known as BC-11, is a novel small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. BC-11 is a pyrimidoindole derivative that has shown promising anticancer activity in preclinical studies.

Scientific Research Applications

Synthesis and Structural Analysis

Research on similar compounds has shown advancements in synthetic methods and structural analysis. For instance, a method for the synthesis of compounds with similar structural features, such as 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, was developed. This research involved studying the electronic and spatial structure of new biologically active molecules both theoretically and experimentally. The compound was crystallized from acetonitrile, and single-crystal X-ray analysis revealed its existence in a specific space group, with detailed metrics provided for the molecular structure. Hirshfeld surface analysis was used to study intermolecular interactions in the crystal, and molecular docking studies evaluated the compound as a new inhibitor of hepatitis B, showing in vitro nanomolar inhibitory activity against the Hepatitis B virus (HBV) (Ivashchenko et al., 2019).

Potential Biological Activities

The structural analogs of 3-benzyl-5-(2-chloro-4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one have been explored for their potential anticancer properties. For example, novel substituted (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)imidazolidin-2,4-diones and (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)-2-iminothiazolidin-4-ones were synthesized and evaluated for in vitro cytotoxicity against a panel of 60 human tumor cell lines. Among these compounds, specific analogs exhibited potent growth inhibition against melanoma and ovarian cancer cells, suggesting their utility as lead compounds for further optimization as antitumor agents (Penthala et al., 2011).

properties

IUPAC Name

3-benzyl-5-[(2-chloro-4-fluorophenyl)methyl]-8-methylpyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClFN3O/c1-16-7-10-22-20(11-16)23-24(30(22)14-18-8-9-19(27)12-21(18)26)25(31)29(15-28-23)13-17-5-3-2-4-6-17/h2-12,15H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYFZUIZFQBXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC5=C(C=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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